![molecular formula C14H23N5 B1419883 4-(4-Methylpiperidin-1-yl)-6-piperazin-1-ylpyrimidine CAS No. 1204297-98-2](/img/structure/B1419883.png)
4-(4-Methylpiperidin-1-yl)-6-piperazin-1-ylpyrimidine
Overview
Description
4-(4-Methylpiperidin-1-yl)-6-piperazin-1-ylpyrimidine is a chemical compound with the empirical formula C₁₂H₁₈N₂ . It is also known by other names, including gamma-Pipecoline and 4-Pipecoline . This heterocyclic compound contains a pyrimidine ring fused with a piperidine ring, making it an interesting target for further investigation.
Scientific Research Applications
1. Antagonistic Properties and SAR Analysis
Strekowski et al. (2016) conducted a study on a series of piperazin-1-yl substituted heterobiaryls, including derivatives similar to 4-(4-Methylpiperidin-1-yl)-6-piperazin-1-ylpyrimidine, focusing on their antagonistic properties and structure-activity relationship (SAR) analysis. They found that specific structural modifications significantly affect the binding affinity to 5-HT7 receptors, indicating potential in developing receptor-specific drugs (Strekowski et al., 2016).
2. PET Agent for Imaging of IRAK4 Enzyme
Wang et al. (2018) synthesized N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, a compound structurally related to 4-(4-Methylpiperidin-1-yl)-6-piperazin-1-ylpyrimidine, as a potential PET agent for imaging the IRAK4 enzyme in neuroinflammation scenarios. This study highlights the diagnostic potential of such compounds in medical imaging (Wang et al., 2018).
3. Broad Spectrum Protein Kinase Inhibitor
Russell et al. (2015) reported on a compound similar to 4-(4-Methylpiperidin-1-yl)-6-piperazin-1-ylpyrimidine, named CTx-0294885, as a broad-spectrum protein kinase inhibitor. The study showed that this class of compounds could be synthesized using a hybrid flow and microwave approach, potentially useful in cancer therapy (Russell et al., 2015).
4. Antiproliferative Activity Against Human Cancer Cell Lines
Mallesha et al. (2012) synthesized derivatives of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one, similar in structure to 4-(4-Methylpiperidin-1-yl)-6-piperazin-1-ylpyrimidine. They evaluated these compounds for their antiproliferative effect against various human cancer cell lines, indicating potential use in cancer treatment (Mallesha et al., 2012).
5. Luminescent Properties and Photo-induced Electron Transfer
Gan et al. (2003) studied novel piperazine substituted naphthalimide model compounds with structures related to 4-(4-Methylpiperidin-1-yl)-6-piperazin-1-ylpyrimidine, examining their luminescent properties and photo-induced electron transfer. Such properties are valuable for applications in molecular electronics and photonics (Gan et al., 2003).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the dipeptidyl peptidase iv (dpp-4) enzyme . DPP-4 inhibitors, also known as ‘gliptins’, are a group of antidiabetic agents that target the incretin system .
Mode of Action
If we consider its potential role as a dpp-4 inhibitor, it would act by prolonging the action of active glp-1 and gip by inhibiting their cleavage by dpp-4 . This results in an increase in insulin secretion, enhancement of β-cell proliferation, and increased β-cell resistance to apoptosis .
Biochemical Pathways
Dpp-4 inhibitors generally affect the incretin system, which involves many different endogenous substances and various feedback mechanisms .
Result of Action
Dpp-4 inhibitors generally result in decreased blood glucose concentrations after food intake .
properties
IUPAC Name |
4-(4-methylpiperidin-1-yl)-6-piperazin-1-ylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5/c1-12-2-6-18(7-3-12)13-10-14(17-11-16-13)19-8-4-15-5-9-19/h10-12,15H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHWUYFZOALIEHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC(=NC=N2)N3CCNCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501197768 | |
Record name | Pyrimidine, 4-(4-methyl-1-piperidinyl)-6-(1-piperazinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501197768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1204297-98-2 | |
Record name | Pyrimidine, 4-(4-methyl-1-piperidinyl)-6-(1-piperazinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1204297-98-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrimidine, 4-(4-methyl-1-piperidinyl)-6-(1-piperazinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501197768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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